

An In-depth Technical Guide to **tert-Butyl 2-bromonicotinate**

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Compound of Interest

Compound Name: *tert-Butyl 2-bromonicotinate*

Cat. No.: *B064581*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **tert-Butyl 2-bromonicotinate**, a key building block in modern medicinal chemistry. Its utility in the synthesis of complex molecules, particularly in the development of novel therapeutics, is of significant interest to the scientific community. The tert-butyl ester functional group can serve as a protecting group or to modulate the pharmacokinetic properties of a molecule. The bromo-substituted pyridine core is a versatile handle for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds.

Chemical and Physical Properties

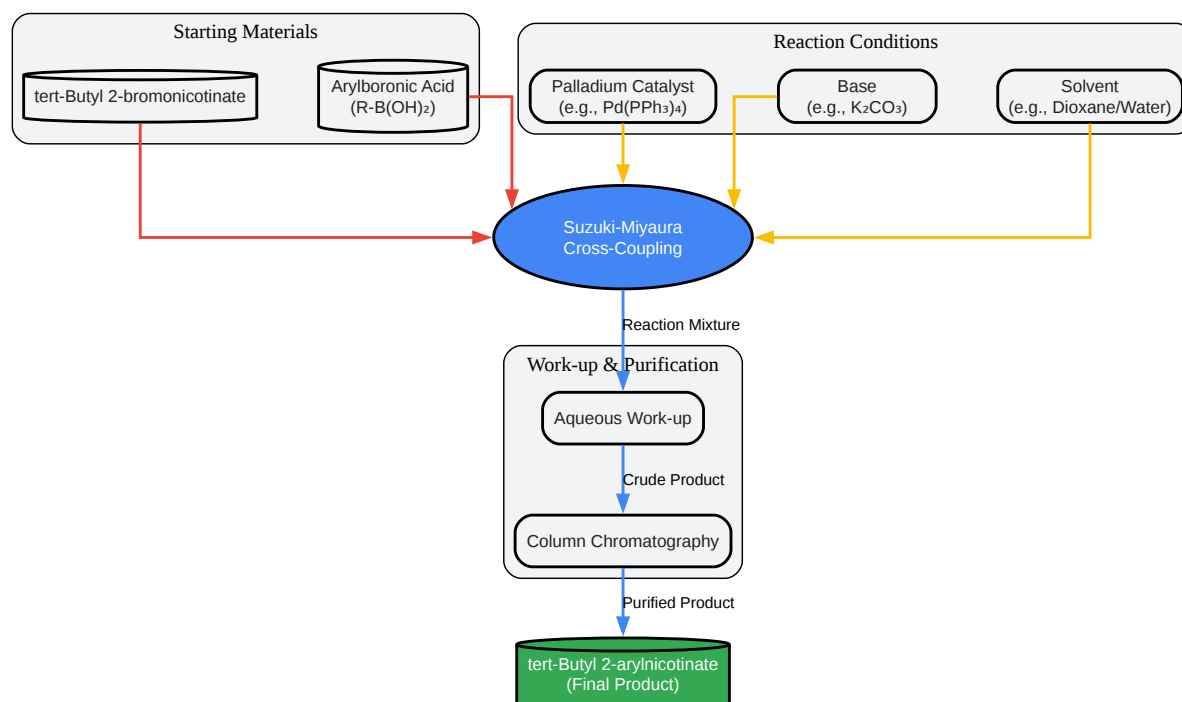
The fundamental properties of **tert-Butyl 2-bromonicotinate** are summarized below. These data are essential for reaction planning, safety assessment, and analytical characterization.

Property	Value
Molecular Weight	258.11 g/mol
Exact Mass	257.00514 u
Chemical Formula	C ₁₀ H ₁₂ BrNO ₂
CAS Number	168629-64-9
Synonyms	tert-Butyl 2-bromopyridine-3-carboxylate, QC-7832
Density	1.385 g/cm ³
Boiling Point	294 °C
Refractive Index	1.531

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of **tert-Butyl 2-bromonicotinate** in drug discovery is its use as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl groups, which is a common motif in pharmacologically active compounds.

The general workflow for a Suzuki-Miyaura coupling reaction involving **tert-Butyl 2-bromonicotinate** is depicted below. This process illustrates the synthesis of a 2-aryl-nicotinic acid derivative, a scaffold present in numerous therapeutic agents.



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Caption: Synthetic workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of **tert-Butyl 2-bromonicotinate** with a generic arylboronic acid.

Materials:

- **tert-Butyl 2-bromonicotinate** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
- Potassium carbonate (K₂CO₃) (2.0 equiv)
- 1,4-Dioxane
- Deionized water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

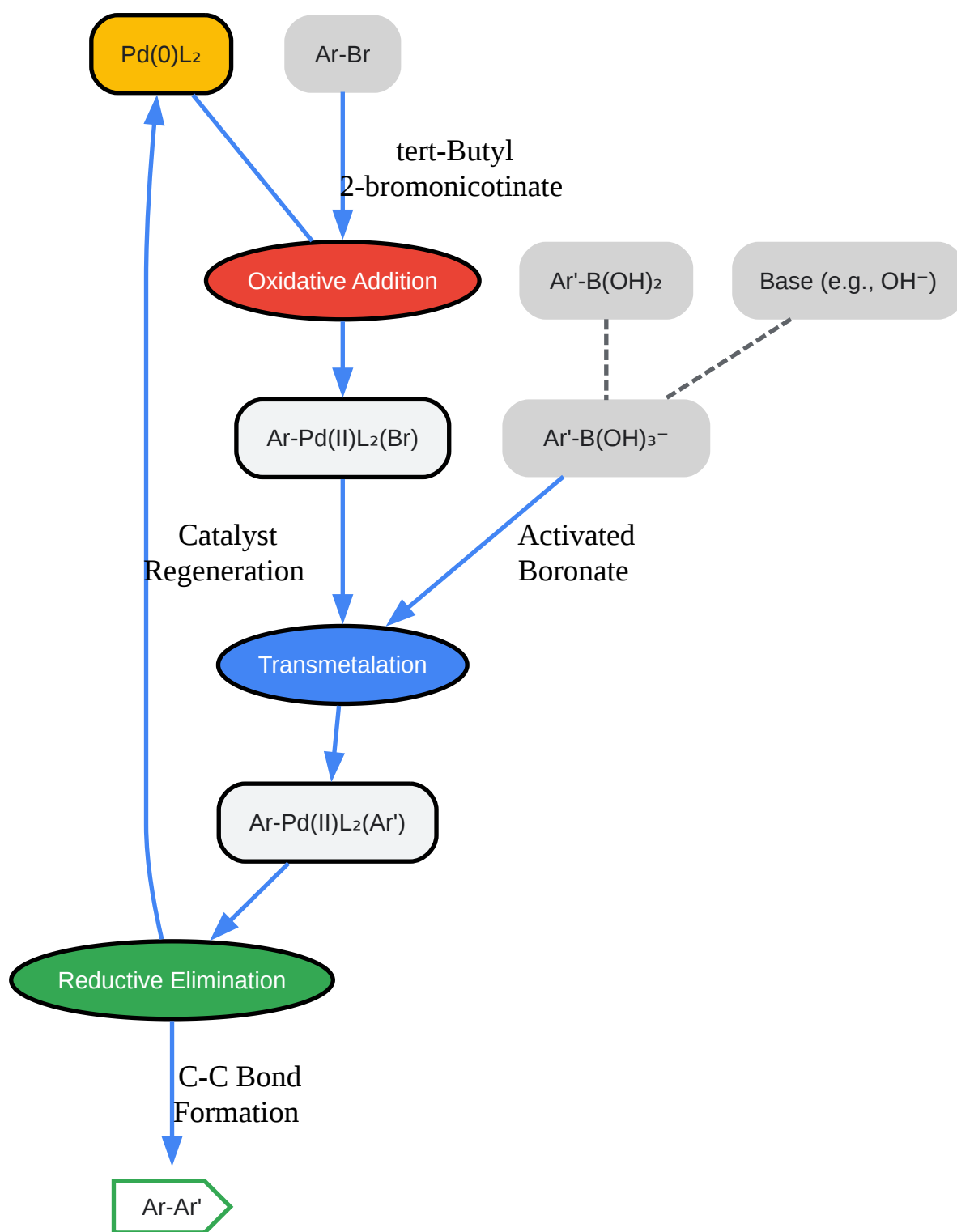
Procedure:

- To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **tert-Butyl 2-bromonicotinate** (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
- Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask under the inert atmosphere.
- Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume). The reaction concentration is generally maintained at 0.1-0.2 M with respect to the limiting reagent.

- Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and then with brine.
- Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tert-Butyl 2-aryl nicotinate.

Catalytic Cycle Visualization:

The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Information

tert-Butyl 2-bromonicotinate should be handled by trained professionals in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

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